molecular formula C9H20O3S B11460532 5-(Butylsulfonyl)pentan-1-ol

5-(Butylsulfonyl)pentan-1-ol

Cat. No.: B11460532
M. Wt: 208.32 g/mol
InChI Key: ANMSLNPZISWRRK-UHFFFAOYSA-N
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Description

5-(Butylsulfonyl)pentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butylsulfonyl group attached to the fifth carbon of a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfonyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-1-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the butylsulfonyl group.

Reaction Conditions:

    Reagents: 5-bromopentan-1-ol, butylsulfonyl chloride, triethylamine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: 12 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfonyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 5-(Butylsulfonyl)pentanoic acid

    Reduction: 5-(Butylthio)pentan-1-ol

    Substitution: 5-(Butylsulfonyl)pentyl chloride

Scientific Research Applications

5-(Butylsulfonyl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylsulfonyl)pentan-1-ol involves its interaction with specific molecular targets. The butylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)pentan-1-ol
  • 5-(Ethylsulfonyl)pentan-1-ol
  • 5-(Propylsulfonyl)pentan-1-ol

Uniqueness

5-(Butylsulfonyl)pentan-1-ol is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butylsulfonyl group provides increased hydrophobicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C9H20O3S

Molecular Weight

208.32 g/mol

IUPAC Name

5-butylsulfonylpentan-1-ol

InChI

InChI=1S/C9H20O3S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h10H,2-9H2,1H3

InChI Key

ANMSLNPZISWRRK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCCCCO

Origin of Product

United States

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